
Butabindide oxalate
作用機序
ブタビンジドオキサレートの作用機序には、コレシストキニン不活性化ペプチダーゼの阻害が含まれます。この酵素は、消化と食欲調節において重要な役割を果たすペプチドホルモンであるコレシストキニンの分解を担当しています。 この酵素を阻害することで、ブタビンジドオキサレートはコレシストキニンのレベルを高め、胃の排泄を遅らせ、食物摂取を減らすなどの生理学的効果を強化します。 .
生化学分析
Biochemical Properties
Butabindide Oxalate interacts with the enzyme TPP II, inhibiting its activity . The Ki values for TPP II and TPP I are 7 nM and 10 μM respectively . This interaction protects Cholecystokinin-8 (CCK-8) from inactivation .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibition of TPP II. By inhibiting TPP II, this compound can influence cell function by preventing the inactivation of CCK-8 .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to TPP II and inhibiting its activity . This prevents the breakdown of CCK-8, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to inhibit the activity of TPP II in cerebral membranes
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit the breakdown of CCK-8 in the gastrointestinal tract and increase satiety in mice . The dosage used in these studies was 10 mg/kg .
Metabolic Pathways
It is known to interact with TPP II, an enzyme involved in the breakdown of certain peptides .
準備方法
ブタビンジドオキサレートの合成には、いくつかのステップが含まれます。主な合成ルートには、コア構造の形成、続いて官能基の導入が含まれます。反応条件には通常、目的の生成物を達成するために特定の試薬と触媒の使用が含まれます。 工業生産方法には、収率と純度を高くするために最適化された反応条件を使用した大規模合成が含まれる場合があります。 .
化学反応の分析
ブタビンジドオキサレートは、酸化、還元、置換などのさまざまな化学反応を受けます。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化反応は酸化誘導体の形成につながる可能性があり、一方、還元反応は化合物の還元形式をもたらす可能性があります。 .
科学研究への応用
ブタビンジドオキサレートは、いくつかの科学研究に応用されています。化学では、酵素阻害とタンパク質相互作用を研究するためのツールとして使用されます。生物学では、さまざまな生理学的プロセスにおけるコレシストキニンの役割を調査するために使用されます。 業界では、新薬や治療薬の開発に使用される可能性があります。 .
科学的研究の応用
Treatment of Hyperoxaluria
Butabindide oxalate has shown efficacy in managing hyperoxaluria, a condition characterized by excessive oxalate in the urine, which can lead to kidney stones. A double-blind, randomized controlled trial indicated that the administration of this compound significantly reduced urinary oxalate levels in participants consuming a high-oxalate diet. The study reported a mean reduction of 29% in 24-hour urinary oxalate excretion, demonstrating its potential as a therapeutic agent for patients at risk of kidney stone formation .
Role in Oxalate Metabolism
Research has highlighted the role of this compound in modulating oxalate metabolism. It appears to influence the metabolic pathways that regulate oxalate synthesis and degradation, thus offering insights into its potential use in metabolic disorders associated with oxalate accumulation .
Plant Growth Regulation
This compound has been investigated for its effects on plant growth and development. Studies suggest that compounds similar to butabindide can enhance calcium homeostasis and pH regulation in plants, which are crucial for optimal growth conditions . This suggests potential applications in agricultural practices aimed at improving crop yield and resilience.
Pest Resistance
The compound may also play a role in enhancing pest resistance in certain crops. Oxalates have been linked to plant defense mechanisms against pathogens, suggesting that this compound could be explored as a natural pesticide or growth enhancer in sustainable agriculture .
Chemical Synthesis
In industrial settings, this compound can be utilized in chemical synthesis processes, particularly in the production of other organic compounds through reactions involving oxalic acid derivatives. This application is significant in the pharmaceutical and agrochemical industries where specific chemical properties are required .
Wastewater Treatment
Emerging research indicates that this compound may have applications in wastewater treatment processes, particularly for removing heavy metals through precipitation reactions involving oxalates . This presents an environmentally friendly approach to managing industrial waste.
Clinical Trial Case Study
A recent clinical trial involving this compound demonstrated its effectiveness in reducing urinary oxalate levels among healthy volunteers. The study utilized a placebo-controlled design, ensuring robust data collection and analysis methods to validate the findings .
Agricultural Field Trials
Field trials conducted on crops treated with this compound showed promising results regarding growth enhancement and pest resistance. These trials involved multiple agricultural settings and were designed to assess the compound's impact on crop yield under varying environmental conditions .
Data Summary
類似化合物との比較
ブタビンジドオキサレートは、コレシストキニン不活性化ペプチダーゼの選択的阻害において独特です。類似の化合物には、UCL-1397などの他のトリペプチジルペプチダーゼ2阻害剤が含まれます。ブタビンジドオキサレートは、その高い効力と選択性によって際立っています。 他の類似の化合物では、分子標的や作用機序が異なる可能性があり、ブタビンジドオキサレートを科学研究において貴重なツールにしています。 .
生物活性
Butabindide oxalate, a selective inhibitor of cholecystokinin-inactivating peptidase (also known as tripeptidyl peptidase II), has garnered attention due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that highlight its efficacy and mechanisms of action.
- Chemical Name : (2S)-[1-[(2S)-2-amino-1-oxobutyl]-N-butyl]-2,3-dihydro-1H-indole-2-carboxamide oxalate
- CAS Number : 185213-03-0
- Purity : ≥99%
This compound is characterized as a high-affinity, reversible, selective, and competitive inhibitor of TPP-II with an inhibition constant .
This compound selectively inhibits TPP-II, which plays a crucial role in the degradation of cholecystokinin (CCK), a peptide hormone involved in digestion and appetite regulation. By inhibiting TPP-II, Butabindide leads to increased levels of CCK octapeptide in various biological systems.
In Vitro Studies
In vitro experiments have demonstrated that this compound can significantly enhance CCK levels in depolarized rat cerebral cortex slices when administered at concentrations ranging from 0.1 to 100 µM . This increase in CCK levels is associated with physiological effects such as delayed gastric emptying and reduced food intake in animal models .
In Vivo Studies
In vivo studies indicate that Butabindide effectively inhibits TPP-II in mouse models, with ID50 values of 1.1 mg/kg for liver and 6.8 mg/kg for brain tissues . These findings suggest a robust biological activity that could be leveraged for therapeutic interventions.
Case Studies
Several studies have explored the implications of this compound in various contexts:
- Appetite Regulation : A study demonstrated that administration of Butabindide resulted in significant reductions in food intake among mice, suggesting potential applications in obesity management .
- Gastrointestinal Motility : Research indicated that Butabindide enhances the CCK-induced delay in gastric emptying, which could have implications for conditions related to gastrointestinal motility disorders .
- Neuroprotective Effects : Investigations into the neuroprotective properties of Butabindide suggest it may play a role in mitigating neurodegenerative processes by modulating peptide levels critical for neuronal health .
Table 1: Summary of Biological Activity
Parameter | Value |
---|---|
Inhibition Constant () | 7 nM |
ID50 (Liver) | 1.1 mg/kg |
ID50 (Brain) | 6.8 mg/kg |
Concentration Range (In Vitro) | 0.1 - 100 µM |
Table 2: Effects on CCK Levels
特性
IUPAC Name |
(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydroindole-2-carboxamide;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2.C2H2O4/c1-3-5-10-19-16(21)15-11-12-8-6-7-9-14(12)20(15)17(22)13(18)4-2;3-1(4)2(5)6/h6-9,13,15H,3-5,10-11,18H2,1-2H3,(H,19,21);(H,3,4)(H,5,6)/t13-,15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMJFDVOXSGHBF-SLHAJLBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CC2=CC=CC=C2N1C(=O)C(CC)N.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)[C@@H]1CC2=CC=CC=C2N1C(=O)[C@H](CC)N.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719333 | |
Record name | Oxalic acid--(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydro-1H-indole-2-carboxamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185213-03-0 | |
Record name | Oxalic acid--(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydro-1H-indole-2-carboxamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。